

Chemical structure and properties of Eupalinolide B

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Compound of Interest

Compound Name: Eupalinolide B

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Eupalinolide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional medicinal plant *Eupatorium lindleyanum* DC., has emerged as a compound of significant interest in pharmacological research.^{[1][2][3]} Possessing a complex germacrane-type structure, it exhibits a wide spectrum of biological activities, most notably potent anti-cancer and anti-inflammatory properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **Eupalinolide B**. It details the molecular mechanisms and signaling pathways modulated by this natural product and furnishes comprehensive experimental protocols for its study, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Eupalinolide B is characterized by a ten-membered carbocyclic ring fused to a γ -lactone, a structural feature common to many bioactive sesquiterpenoids. Its chemical identity and properties are summarized below.

Property	Data	Reference(s)
IUPAC Name	[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate	[4]
Synonyms	Eupalinolide G, Eupalinolide A(b)	[5][6][7]
CAS Number	877822-40-7 (primary), 877822-41-8	[1][4][5][6][7][8][9]
Molecular Formula	C ₂₄ H ₃₀ O ₉	[1][4][5][6][7][10]
Molecular Weight	462.49 g/mol	[1][5][6][10][11]
Physical Description	White to off-white powder or a colorless oil.	[5][12]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Acetonitrile.	[1][5][7]
Purity (Commercial)	≥98%	[1][2]
Storage	Store at -20°C, protected from light and moisture.	[6][7][10][12]

Biological Activities and Mechanisms of Action

Eupalinolide B has demonstrated significant therapeutic potential, primarily in oncology and immunology. Its mechanisms of action are multifaceted, involving the modulation of several key cellular signaling pathways.

Anti-Cancer Activity

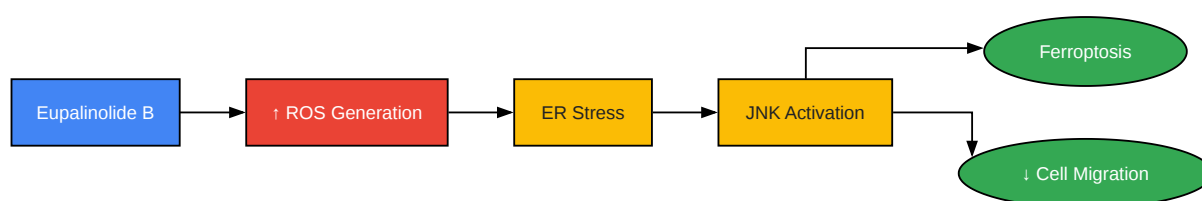
Eupalinolide B exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Table 2.1: In Vitro Anti-proliferative Activity of **Eupalinolide B**

Cancer Type	Cell Line(s)	IC ₅₀ Values (μM)	Observed Effects	Reference(s)
Laryngeal Cancer	TU212, AMC-HN-8, M4e, LCC, TU686, Hep-2	1.03, 2.13, 3.12, 4.20, 6.73, 9.07 (respectively)	Inhibition of proliferation and epithelial-mesenchymal transition; selective inhibition of Lysine-specific demethylase 1 (LSD1).	[2]
Pancreatic Cancer	MiaPaCa-2, PANC-1, PL-45	Not specified	Inhibition of cell viability, proliferation, migration, and invasion; induction of apoptosis, ROS generation, and disruption of copper homeostasis (potential cuproptosis).	[9][13][14]
Liver Cancer	SMMC-7721, HCCLM3	6-24 μM (concentration range)	Inhibition of cell growth and migration; induction of ferroptosis; activation of the ROS-ER-JNK signaling pathway.	[9][15]

Various Cancers	A-549 (Lung), BGC-823 (Gastric), HL-60 (Leukemia)	Not specified	Potent cytotoxicity.	[1][8]
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- ROS-ER-JNK Pathway: In hepatic carcinoma, **Eupalinolide B** induces ferroptosis and inhibits cell migration by activating a signaling cascade involving Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, and the c-Jun N-terminal kinase (JNK).[9][15][16]



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Eupalinolide B-induced ROS-ER-JNK pathway in liver cancer.

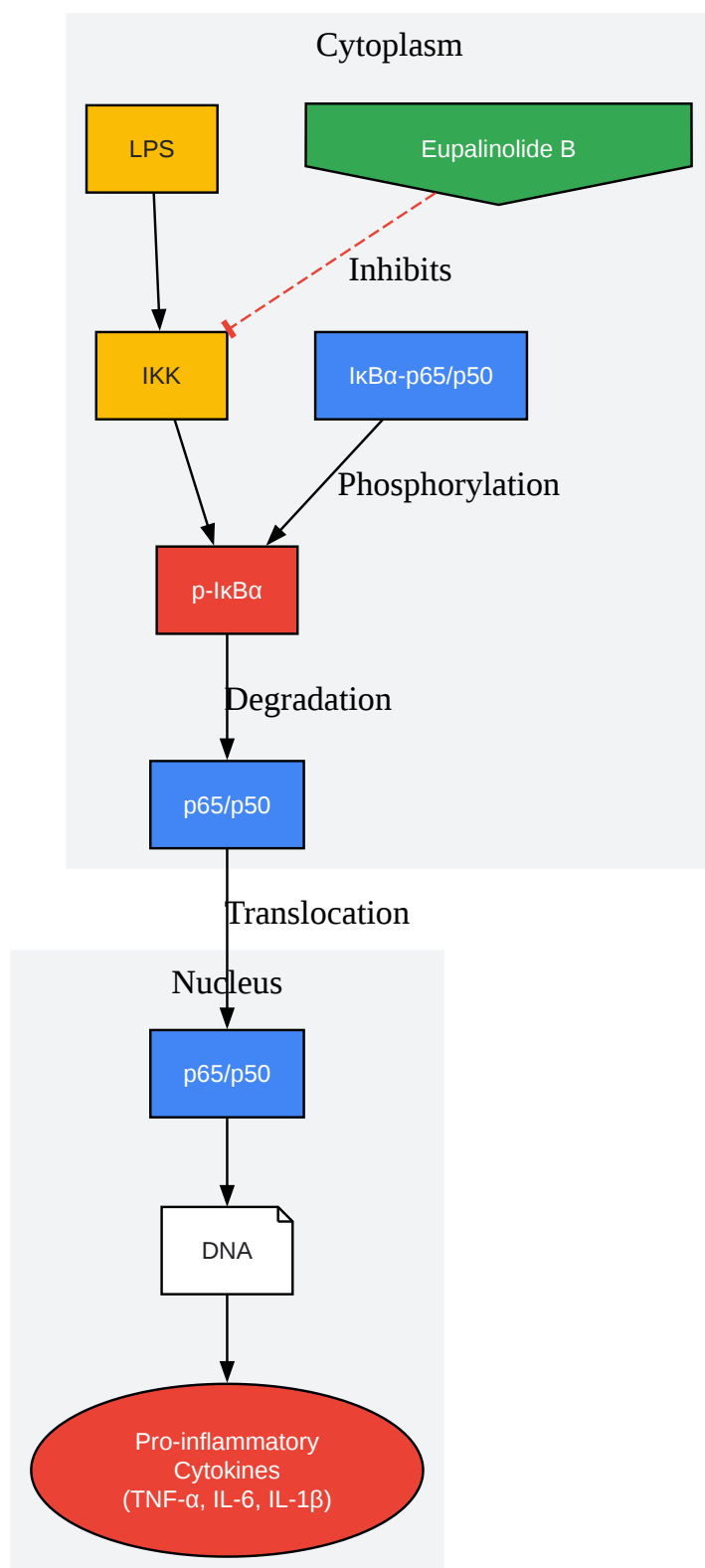
- Cuproptosis Induction: In pancreatic cancer, **Eupalinolide B** disrupts copper homeostasis and elevates ROS levels, suggesting a mechanism involving cuproptosis, a novel form of copper-dependent cell death.[13][14] It also shows synergistic effects when combined with the cuproptosis inducer elesclomol.[13]
- LSD1 Inhibition: **Eupalinolide B** acts as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), a promising anti-cancer target, thereby suppressing proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[2]

Anti-inflammatory Activity

Eupalinolide B modulates key inflammatory pathways, making it a candidate for treating inflammatory diseases.

- NF-κB Pathway Inhibition: It inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9] In lipopolysaccharide (LPS)-stimulated macrophages, **Eupalinolide**

B prevents the phosphorylation and degradation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF- α , and IL-1 β .^[3]



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Inhibition of the NF-κB signaling pathway by **Eupalinolide B**.

- **AMPK/mTOR/ULK-1 Axis Regulation:** In the context of rheumatoid arthritis, **Eupalinolide B** promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis, thereby reducing synovial hyperplasia and alleviating arthritic symptoms.[\[17\]](#)
- **DEK Degradation in Asthma:** **Eupalinolide B** may suppress asthma-related airway inflammation by targeting the oncoprotein DEK for degradation via E3 ubiquitin ligases, which in turn inhibits the RIPK1-PANoptosis pathway.[\[18\]](#)

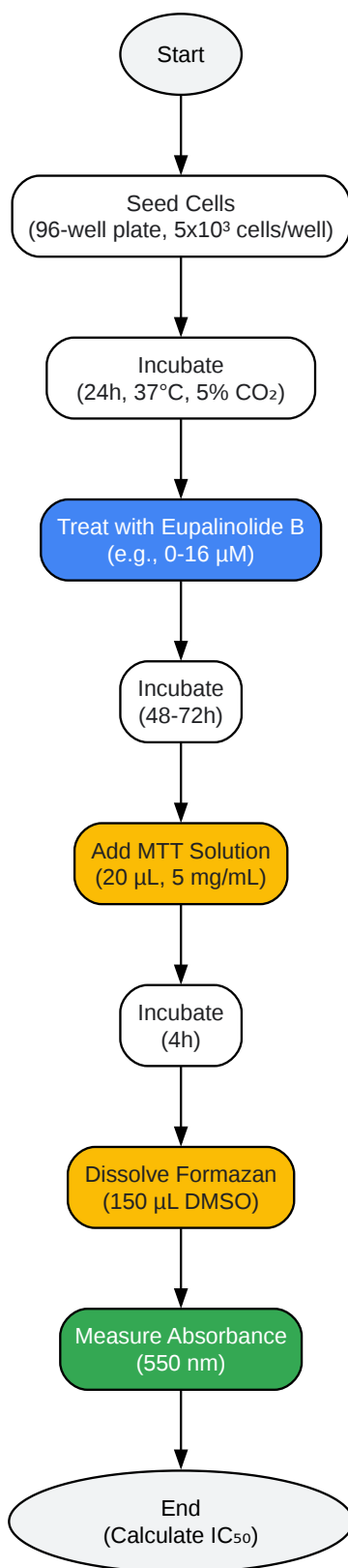
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Eupalinolide B**.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of **Eupalinolide B** on cancer cells.[\[2\]](#)[\[19\]](#)

- **Cell Seeding:** Seed cancer cells (e.g., TU212 laryngeal cancer cells) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Treatment:** Prepare stock solutions of **Eupalinolide B** in DMSO. Dilute the stock solution with cell culture medium to achieve final concentrations (e.g., 0, 4, 8, 16 µM).[\[2\]](#) Replace the medium in the wells with the **Eupalinolide B**-containing medium.
- **Incubation:** Incubate the plates for 48 to 72 hours.[\[2\]](#)
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 550 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.



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Workflow for the MTT cell proliferation assay.

Western Blot Analysis for NF- κ B Pathway Proteins

This protocol is based on the investigation of **Eupalinolide B**'s anti-inflammatory effects.[3]

- **Cell Culture and Treatment:** Culture RAW264.7 macrophages. Pre-treat cells with **Eupalinolide B** (e.g., 8 μ M) for a specified time, followed by stimulation with Porphyromonas gingivalis-LPS for 24 hours to induce inflammation.[3]
- **Protein Extraction:** Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature protein samples (20-30 μ g) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., phospho-I κ B α , I κ B α , phospho-NF- κ B p65, NF- κ B p65, β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control like β -actin.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of **Eupalinolide B** in vivo, as described in studies on pancreatic and laryngeal cancers.[\[2\]](#)[\[13\]](#)

- **Animal Model:** Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
- **Tumor Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 TU212 cells) into the flank of each mouse.
- **Tumor Growth and Grouping:** Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, **Eupalinolide B** low dose, **Eupalinolide B** high dose).
- **Drug Administration:** Administer **Eupalinolide B** (e.g., via intraperitoneal injection) daily or on a specified schedule. The vehicle control group receives the solvent (e.g., DMSO/saline mixture).
- **Monitoring:** Monitor tumor volume (calculated using the formula: $0.5 \times \text{length} \times \text{width}^2$) and mouse body weight every few days for the duration of the study (e.g., 21 days).[\[2\]](#)
- **Endpoint and Tissue Collection:** At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect major organs (liver, kidney, spleen, etc.) for further analysis.
- **Analysis:** Perform statistical analysis on tumor growth and weight. Conduct histological (e.g., H&E staining) and immunohistochemical (e.g., Ki-67 staining) analyses on the collected tissues.[\[2\]](#)[\[13\]](#)

Conclusion

Eupalinolide B is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including NF- κ B, ROS-mediated stress responses, and programmed cell death pathways like apoptosis, ferroptosis, and cuproptosis, underscores its therapeutic potential. The detailed chemical, biological, and methodological information compiled in this guide serves as a foundational resource for facilitating further research and development of **Eupalinolide B** as a potential lead compound for novel therapeutics. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as on optimizing its structure to enhance efficacy and specificity.

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